Ulipristal Acetate-d3
CAS No.:
Cat. No.: VC0207069
Molecular Formula: C₃₀H₃₄D₃NO₄
Molecular Weight: 478.64
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₀H₃₄D₃NO₄ |
|---|---|
| Molecular Weight | 478.64 |
Introduction
Chemical Identity and Structure
Ulipristal Acetate-d3 exists in different deuteration patterns, including the acyl-d3 form where the acetate group contains three deuterium atoms. The compound is characterized by the following properties:
The structural configuration of Ulipristal Acetate-d3 retains the steroidal backbone of the parent compound with specific stereochemistry at positions 11R, 13S, 14S, and 17R. The deuteration occurs specifically at the acetate group (-COCD3), maintaining the pharmacophore integrity while introducing mass differentiation for analytical purposes .
Physicochemical Properties
Understanding the physicochemical properties of Ulipristal Acetate-d3 is crucial for its proper handling and application in research settings:
The compound demonstrates good solubility in organic solvents such as acetonitrile and dichloromethane, which makes it suitable for preparation of standard solutions for analytical methods . The high isotopic enrichment (>95%) ensures minimal interference from non-deuterated species in mass spectrometric analyses .
Applications in Analytical Chemistry
Ulipristal Acetate-d3 serves critical functions in pharmaceutical analysis and research:
Internal Standard in LC-MS/MS Methods
Ulipristal Acetate-d3 is predominantly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ulipristal acetate in human plasma and serum samples . This application leverages several advantages:
-
Mass differentiation: The deuterated compound elutes at virtually the same retention time as the analyte but can be distinguished by its different mass-to-charge ratio .
-
Compensation for matrix effects: As an isotopically labeled analog, it compensates for matrix effects, extraction efficiency variations, and instrumental fluctuations during analysis .
-
Enhanced precision: Studies have demonstrated that using Ulipristal Acetate-d3 as an internal standard improves the precision and accuracy of ulipristal acetate quantification in human plasma .
A validated LC-MS/MS method using Ulipristal Acetate-d3 demonstrated linearity over a wide concentration range (0.300–300 ng/mL) with acceptable intra- and inter-day precision and accuracy for bioanalytical assays .
Pharmacokinetic Studies
The compound has been instrumental in pharmacokinetic studies investigating the disposition of ulipristal acetate in different populations:
-
A simplified and reliable LC-MS/MS method using Ulipristal Acetate-d3 as the internal standard was applied to investigate pharmacokinetic profiles in healthy Chinese volunteers following a single oral administration of ella (UPA 30-mg tablet) .
-
Another LC-MS/MS method was used to explore the effect of obesity on ulipristal acetate bioavailability .
These studies revealed significant differences in systemic exposure to ulipristal acetate between Chinese and Caucasian volunteers, suggesting that race may impact the pharmacokinetics of this medication .
To maximize shelf-life and maintain deuterium incorporation, the compound should be stored in tightly sealed containers under refrigerated or freezer conditions . It is typically supplied as a neat solid and should be reconstituted in appropriate solvents immediately before use to minimize degradation .
Comparison with Related Compounds
Comparison with Parent Compound (Ulipristal Acetate)
Ulipristal Acetate (non-deuterated) is a selective progesterone receptor modulator used clinically for emergency contraception and treatment of uterine fibroids . The deuterated analog shares identical chemical properties except for the isotopic substitution, which confers:
-
Slightly increased molecular weight (478.65 g/mol vs. 475.63 g/mol)
-
Identical pharmacological activity (theoretical)
Comparison with Other Deuterated Analogs
Several deuterated analogs of ulipristal acetate exist, including:
N-Desmethyl Ulipristal Acetate-d3 represents the deuterated form of a major metabolite of ulipristal acetate, formed through N-demethylation. This compound is also used as an analytical standard for pharmacokinetic and metabolic studies .
Research Applications and Future Directions
Current Research Applications
While Ulipristal Acetate-d3 itself is primarily used as an analytical standard, research with the parent compound has shown significant therapeutic potential:
-
When combined with vitamin D3, ulipristal acetate has demonstrated enhanced antifibroid effects in vitro and in preliminary human studies .
-
Clinical studies have shown that the combination treatment significantly decreases protein expression of proliferation markers and increases apoptosis induction in uterine fibroid cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume